Lacidipine vs. Amlodipine & Nifedipine: Superior Intracellular ROS Reduction (IC50) in Ox-LDL-Stimulated Endothelial Cells
In a direct head-to-head comparison in bovine aortic endothelial cells (BAECs) stimulated with Cu²⁺-oxidized LDL, lacidipine produced the lowest IC50 for reducing intracellular reactive oxygen species (ROS) among five tested dihydropyridines [1]. Comparison Data: Lacidipine IC50 < Lercanidipine IC50 (p<0.01); amlodipine, nimodipine, and nifedipine showed no significant effect on ROS formation at any concentration. The study explicitly concluded that the inhibitory effect on ROS production is a peculiarity of lacidipine, not a general DHP class property.
| Evidence Dimension | Intracellular ROS reduction (IC50) in ox-LDL-stimulated endothelial cells |
|---|---|
| Target Compound Data | Lacidipine: lowest IC50 (exact value not reported in abstract; significantly lower than lercanidipine, p<0.01) |
| Comparator Or Baseline | Lercanidipine: higher IC50 (p<0.01 vs lacidipine); Amlodipine, Nimodipine, Nifedipine: no effect on ROS formation |
| Quantified Difference | Lacidipine IC50 < Lercanidipine IC50 (p<0.01); Amlodipine/Nimodipine/Nifedipine = no activity |
| Conditions | Bovine aortic endothelial cells (BAECs); Cu²⁺-oxidized LDL (5 µM, 5 min); DCF fluorescence measured by flow cytometry. |
Why This Matters
This establishes lacidipine as the only DHP in this panel with robust, quantifiable intracellular antioxidant activity, making it the appropriate choice for studies where calcium channel blockade must be coupled with ROS scavenging.
- [1] Cominacini L, Pasini AF, Garbin U, et al. Antioxidant activity of different dihydropyridines. Biochem Biophys Res Commun. 2003;302(4):679-84. View Source
